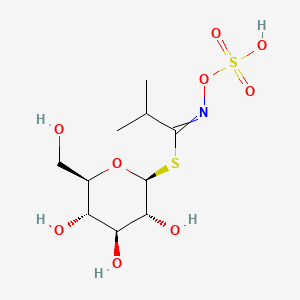
Glucoputranjivin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoputranjivin is a natural product found in Capparis spinosa, Capparis mitchellii, and Sisymbrium officinale with data available.
Aplicaciones Científicas De Investigación
Agricultural Applications
1. Biofumigation
Glucoputranjivin has been studied for its role in biofumigation, a sustainable agricultural practice that utilizes plant-derived compounds to suppress soil-borne pests and diseases. The breakdown products of glucosinolates, such as isothiocyanates, exhibit antifungal properties, making them effective against pathogens like Fusarium and Rhizoctonia spp. .
2. Pest Management
Research indicates that glucosinolate-containing seed meals can be used as soil amendments to control various soil-borne plant pests. The allelochemic properties of this compound contribute to its effectiveness in pest management strategies, promoting healthier crop yields without the need for synthetic pesticides .
Medicinal Applications
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, extracts from plants containing this compound have shown significant antiproliferative effects on cancer cell lines. In vitro assays demonstrated that this compound can reduce cancer cell viability substantially, indicating its potential as a natural therapeutic agent in cancer treatment .
2. Antioxidant Activity
This compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various chronic diseases, including cancer and cardiovascular diseases .
Environmental Applications
1. Soil Health Improvement
The incorporation of glucosinolate-rich plants into cropping systems can enhance soil health by promoting microbial diversity and activity. This contributes to improved nutrient cycling and overall ecosystem functioning .
2. Phytoremediation
This compound's role in phytoremediation is being explored, particularly in the context of heavy metal contamination. Certain plants can absorb toxic metals from the soil, and glucosinolates may facilitate this process by enhancing root exudation patterns that promote metal uptake .
Case Study 1: Antiproliferative Effects on Cancer Cells
A study conducted on extracts from Sisymbrium irio, which contains high levels of this compound, showed a significant reduction in cancer cell viability across various types of cells after 72 hours of treatment. The GI50 values indicated strong potential for use in therapeutic contexts .
Case Study 2: Biofumigation Efficacy
Research on biofumigation using glucosinolate-rich plant residues demonstrated effective suppression of Fusarium species in agricultural settings. The application resulted in reduced disease incidence and improved crop health, showcasing the practical benefits of utilizing this compound in sustainable farming practices .
Propiedades
Número CAS |
18432-16-1 |
|---|---|
Fórmula molecular |
C10H19NO9S2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-N-sulfooxypropanimidothioate |
InChI |
InChI=1S/C10H19NO9S2/c1-4(2)9(11-20-22(16,17)18)21-10-8(15)7(14)6(13)5(3-12)19-10/h4-8,10,12-15H,3H2,1-2H3,(H,16,17,18)/t5-,6-,7+,8-,10+/m1/s1 |
Clave InChI |
WGIQZGDVCQDPTG-GBMPTNJUSA-N |
SMILES |
CC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérico |
CC(C)C(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
glucoputranjivin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















